molecular formula C21H22N4O2S B2741309 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide CAS No. 899368-66-2

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide

Cat. No.: B2741309
CAS No.: 899368-66-2
M. Wt: 394.49
InChI Key: CLPGGVRZTAWSQA-UHFFFAOYSA-N
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Description

The compound 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a fused bicyclic naphthyridine core, a sulfanyl linker, and a 3-ethoxyphenyl substituent. The sulfanyl bridge (-S-) between the naphthyridine and acetamide groups likely influences conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-2-27-17-5-3-4-16(11-17)23-19(26)13-28-21-15(12-22)10-18-20(24-21)14-6-8-25(18)9-7-14/h3-5,10-11,14H,2,6-9,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPGGVRZTAWSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C=C2C#N)N4CCC3CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide is a synthetic organic molecule notable for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4OSC_{19}H_{20}N_4OS, with a molecular weight of approximately 368.43 g/mol. The structure features a naphthyridine core with a sulfanyl group and an ethoxyphenyl acetamide moiety.

PropertyValue
Molecular FormulaC₁₉H₂₀N₄OS
Molecular Weight368.43 g/mol
Density1.42 g/cm³ (predicted)
Boiling Point601.5 °C (predicted)
pKa11.99 (predicted)

The biological activity of this compound primarily involves its interaction with various G protein-coupled receptors (GPCRs) and kinases , which are crucial in regulating numerous physiological processes. The presence of the cyano group and the naphthyridine structure enhances its binding affinity to these targets, potentially leading to downstream effects such as modulation of cellular signaling pathways.

Pharmacological Effects

Research indicates that compounds similar to this one exhibit a range of pharmacological effects:

  • Antitumor Activity : In vitro studies have shown that derivatives of naphthyridine can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest at G1/S phase.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting key pro-inflammatory cytokines.
  • Antimicrobial Effects : Some studies suggest potential antibacterial activity against various pathogens.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several naphthyridine derivatives, including this compound, and tested their efficacy against human cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer cells, with IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Activity

A study explored the anti-inflammatory properties of naphthyridine derivatives in a murine model of acute inflammation. The compound was administered to mice subjected to carrageenan-induced paw edema. Results showed a marked reduction in edema compared to control groups, suggesting that it effectively mitigates inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation

The 3-ethoxyphenyl group in the target compound contrasts with substituents in related acetamides, such as the 3,4-dichlorophenyl group in 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (). Key differences include:

Feature Target Compound 3,4-Dichlorophenyl Analog ()
Substituent 3-ethoxyphenyl (electron-donating, bulky) 3,4-dichlorophenyl (electron-withdrawing)
Dihedral Angles Hypothesized to vary due to ethoxy bulk 54.8°–77.5° between dichlorophenyl and pyrazolyl rings
Amide Group Rotation Likely influenced by sulfanyl linker 44.5°–56.2° relative to aromatic rings

Hydrogen-Bonding and Supramolecular Assembly

The acetamide group is a critical hydrogen-bonding motif. In the dichlorophenyl analog (), N–H⋯O hydrogen bonds form R₂²(10) dimeric motifs, a pattern consistent with Etter’s graph set analysis () . For the target compound:

  • The cyano group on the naphthyridine may act as an additional hydrogen-bond acceptor.
  • The sulfanyl bridge could participate in S⋯O/N interactions, though this is less common than O/N–H⋯O/N bonds.
  • The ethoxy oxygen may engage in weak C–H⋯O interactions, influencing crystal packing.

Comparison with Other Acetamide Derivatives

cites multiple acetamide derivatives with varied aryl groups (e.g., naphthyl, bromophenyl). Key distinctions include:

Compound Key Structural Features Supramolecular Behavior
Target Compound Naphthyridine core, sulfanyl linker Potential π-π stacking (naphthyridine), diverse H-bonding
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide Naphthyl group, bromophenyl Likely π-π stacking dominance
Dichlorophenyl Analog Dichloro substitution, pyrazolyl ring R₂²(10) dimers via N–H⋯O

Research Implications and Limitations

While structural analogies provide a framework for understanding the target compound, direct experimental validation is lacking. Key research gaps include:

Crystallographic Data: No single-crystal structure is available to confirm dihedral angles or hydrogen-bonding motifs.

Electronic Effects: The impact of the cyano and sulfanyl groups on electron distribution remains theoretical.

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